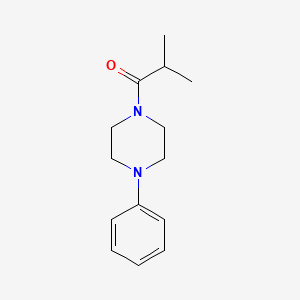![molecular formula C11H15NO5S B5790289 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Mécanisme D'action
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation and can cause pain, fever, and inflammation. By inhibiting the production of prostaglandins, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can reduce pain and inflammation.
Biochemical and Physiological Effects
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. In addition, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can reduce the production of reactive oxygen species (ROS) and can increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other drugs. However, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has some limitations. It has a relatively short half-life and may require frequent dosing. It can also cause gastrointestinal side effects, such as nausea and vomiting.
Orientations Futures
There are several future directions for research on 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid. One area of research is the development of novel formulations of 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid that can improve its pharmacokinetic properties and reduce its side effects. Another area of research is the identification of new therapeutic applications for 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid.
Méthodes De Synthèse
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by reaction with N-methyl-2-aminoethanol and then with sodium sulfite. The resulting product is then treated with sodium hydroxide to yield 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid.
Applications De Recherche Scientifique
3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can reduce the risk of Alzheimer's disease. Additionally, 3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid acid has been shown to have cardioprotective effects and can reduce the risk of cardiovascular diseases.
Propriétés
IUPAC Name |
3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-3-4-9(11(14)15)7-10(8)18(16,17)12(2)5-6-13/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXLYFLZKTWSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide](/img/structure/B5790210.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)



![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)




![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)